Cas no 2027488-89-5 (methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate)

Methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate is a brominated pyrazole derivative with a functionalized butanoate ester group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks and pharmaceutical intermediates. The presence of both an amino group and a brominated pyrazole moiety allows for selective modifications, enabling applications in cross-coupling reactions and nucleophilic substitutions. The ester functionality enhances solubility in organic solvents, facilitating further derivatization. Its structural features make it a valuable intermediate for medicinal chemistry research, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation.
methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate structure
2027488-89-5 structure
Product Name:methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
CAS No:2027488-89-5
MF:C9H14BrN3O2
MW:276.13036108017
CID:6409157
PubChem ID:165805936
Update Time:2025-10-29

methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate
    • EN300-1936041
    • 2027488-89-5
    • Inchi: 1S/C9H14BrN3O2/c1-13-7(4-8(10)12-13)6(5-11)3-9(14)15-2/h4,6H,3,5,11H2,1-2H3
    • InChI Key: OKESZZANEXYEOF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(CN)CC(=O)OC)N(C)N=1

Computed Properties

  • Exact Mass: 275.02694g/mol
  • Monoisotopic Mass: 275.02694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 70.1Ų

methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate Pricemore >>

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methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate Related Literature

Additional information on methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate

Comprehensive Overview of Methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS No. 2027488-89-5)

Methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate (CAS No. 2027488-89-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This bromo-substituted pyrazole derivative is characterized by its unique molecular structure, combining a methyl ester group with a pyrazole ring, making it a versatile intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential due to its relevance in drug discovery and crop protection formulations.

The compound's CAS number 2027488-89-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and commercial contexts. Its molecular formula and structural features align with modern trends in small-molecule therapeutics, particularly in targeting enzyme inhibition and receptor modulation. Recent studies highlight its utility in designing next-generation agrochemicals, where its bromine atom enhances bioactivity against pests while maintaining environmental safety profiles.

In the context of user search trends, queries such as "pyrazole derivatives in drug development" and "bromo-substituted compounds applications" reflect growing interest in this chemical space. The compound's methyl ester functionality also ties into popular topics like "prodrug design strategies" and "biodegradable chemical synthesis," addressing sustainability concerns in the chemical industry. Analytical techniques like HPLC and NMR spectroscopy are frequently mentioned alongside its characterization, underscoring the demand for purity validation in high-value intermediates.

From a synthetic chemistry perspective, methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate offers modularity for further functionalization. Its amino group enables coupling reactions, while the ester moiety allows hydrolysis or transesterification—key steps in creating analogs for structure-activity relationship (SAR) studies. This adaptability resonates with search terms like "custom chemical building blocks" and "scalable heterocyclic synthesis," which dominate academic and industrial forums.

Regulatory and safety data for CAS 2027488-89-5 emphasize its compliance with global standards for research chemicals. While not classified as hazardous under current guidelines, proper handling protocols align with broader searches for "safe handling of reactive intermediates" and "lab-scale chemical storage." The compound's stability under ambient conditions makes it a practical choice for high-throughput screening campaigns, a topic frequently explored in pharmaceutical R&D discussions.

Emerging applications of this compound intersect with AI-driven drug discovery, where its structural motifs are mined for machine learning-based molecular modeling. Searches for "computational chemistry tools for pyrazoles" reflect this interdisciplinary trend. Additionally, its role in green chemistry initiatives—particularly in atom-efficient reactions—addresses the rising demand for "eco-friendly synthetic routes" in peer-reviewed literature and patent filings.

In summary, methyl 4-amino-3-(3-bromo-1-methyl-1H-pyrazol-5-yl)butanoate represents a convergence of innovation in medicinal chemistry and sustainable agrochemical design. Its CAS registry number 2027488-89-5 ensures traceability, while its structural versatility answers key industry challenges. As research evolves, this compound is poised to remain a focal point for advancements in targeted molecular design and functional material development.

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